N,N-dibutyl-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide

Physicochemical profiling Lipophilicity Drug-likeness

N,N-Dibutyl-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide (CAS 899756-84-4) is a synthetic small molecule belonging to the N-substituted saccharin derivative class, characterized by a 1,2-benzisothiazol-3(2H)-one 1,1-dioxide (saccharin) core linked via an acetamide bridge to an N,N-dibutyl tertiary amide group. Its molecular formula is C₁₇H₂₄N₂O₄S with a molecular weight of 352.5 g·mol⁻¹.

Molecular Formula C17H24N2O4S
Molecular Weight 352.45
CAS No. 899756-84-4
Cat. No. B2574151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-dibutyl-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide
CAS899756-84-4
Molecular FormulaC17H24N2O4S
Molecular Weight352.45
Structural Identifiers
SMILESCCCCN(CCCC)C(=O)CN1C(=O)C2=CC=CC=C2S1(=O)=O
InChIInChI=1S/C17H24N2O4S/c1-3-5-11-18(12-6-4-2)16(20)13-19-17(21)14-9-7-8-10-15(14)24(19,22)23/h7-10H,3-6,11-13H2,1-2H3
InChIKeyVLAARBQISSSJPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N,N-Dibutyl-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide (CAS 899756-84-4): Chemical Identity and Scaffold Classification for Procurement Decisions


N,N-Dibutyl-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide (CAS 899756-84-4) is a synthetic small molecule belonging to the N-substituted saccharin derivative class, characterized by a 1,2-benzisothiazol-3(2H)-one 1,1-dioxide (saccharin) core linked via an acetamide bridge to an N,N-dibutyl tertiary amide group . Its molecular formula is C₁₇H₂₄N₂O₄S with a molecular weight of 352.5 g·mol⁻¹ . The saccharin scaffold is recognized as a privileged structure in medicinal chemistry, appearing in inhibitors of carbonic anhydrase isoforms, serine proteases (including human leukocyte elastase and cathepsin G), and in compounds with antibacterial and anticancer activities [1]. The dibutyl substitution pattern distinguishes this compound from its N,N-diethyl and N,N-dimethyl analogs, conferring higher calculated lipophilicity and altered physicochemical properties relevant to membrane permeability and formulation considerations [2].

Why N,N-Dibutyl-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide Cannot Be Replaced by Generic Saccharin Derivatives in Scientific Procurement


Saccharin derivatives exhibit pronounced structure–activity dependence on the N-substituent, with alkyl chain length, branching, and amide functionality directly modulating target selectivity, inhibitory potency, and physicochemical properties [1]. In a systematic evaluation of N-alkylated saccharin derivatives as carbonic anhydrase inhibitors, N-substituent variation shifted inhibition constants (Kᵢ) by over three orders of magnitude across hCA IX and XII isoforms, with selectivity over off-target cytosolic isoforms CA I and II also strongly chain-length-dependent [2]. Similarly, in human leukocyte elastase inhibition, fatty acyl chain length on saccharin determined IC₅₀ values spanning from >100 μM to 2 μM as chain length increased from C₂ to C₁₆ [3]. Generic substitution of a dibutyl acetamide saccharin with a diethyl, dimethyl, or unsubstituted analog therefore risks complete loss of the desired biological or physicochemical profile, making procurement of the exact CAS-specific compound essential for reproducible research.

Quantitative Differentiation Evidence for N,N-Dibutyl-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide Against Closest Structural Analogs


Increased Calculated Lipophilicity (XLogP3) of the Dibutyl-Substituted Saccharin Acetamide Versus Diethyl and Dimethyl Analogs

The target compound N,N-dibutyl-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide exhibits a calculated XLogP3 of approximately 2.6–3.0 (predicted by fragment-based method), compared to XLogP3 ≈ 1.4 for the N,N-diethyl analog (CAS 77697-00-8, C₁₃H₁₆N₂O₄S, MW 296.34) and XLogP3 ≈ 0.5 for the N,N-dimethyl analog . This represents a ΔXLogP3 of +1.2 to +2.5 log units, corresponding to an approximately 15- to 300-fold increase in octanol–water partition coefficient. Higher lipophilicity is anticipated to enhance passive membrane permeability and may alter target binding kinetics for lipophilic enzyme pockets [1].

Physicochemical profiling Lipophilicity Drug-likeness

Chain-Length-Dependent Modulation of Biological Activity in N-Substituted Saccharin Derivatives

Systematic SAR studies on N-substituted saccharin derivatives demonstrate that the nature and length of the N-alkyl substituent profoundly affect inhibitory potency. In human leukocyte elastase (HLE) inhibition, fatty acyl-saccharin conjugates showed IC₅₀ values decreasing from >100 μM (C₂ acetyl) to 2 μM (C₁₆ palmitoyl), establishing a clear chain-length–potency relationship [1]. For carbonic anhydrase inhibition, N-alkylated saccharins exhibited Kᵢ values against hCA IX ranging from 11 to 390 nM and against hCA XII from <10 nM to low micromolar, with selectivity over CA I (Kᵢ >50 μM) and CA II (Kᵢ 39.1 nM–50 μM) also dependent on alkyl chain structure [2]. While the target compound (bearing an N,N-dibutyl acetamide side chain rather than a simple alkyl or acyl group) has not yet been directly assayed in these systems, the class-level evidence predicts that its unique dibutyl substitution would confer biological properties distinct from shorter-chain or differently branched analogs [3].

Structure–activity relationship Enzyme inhibition Saccharin pharmacophore

Differentiation of the Tertiary Amide Acetamide Linker from Ester-Linked Saccharin Analogs

The target compound features an acetamide linker connecting the saccharin nitrogen to the N,N-dibutyl amine moiety (SMILES: CCCCN(CCCC)C(=O)CN1C(=O)C2=CC=CC=C2S1(=O)=O), in contrast to the commonly used ester-linked analog ethyl (N-saccharin) acetate (CAS 30763-03-2, C₉H₈N₂O₄S, MW 240.24) . The amide bond is substantially more resistant to hydrolytic degradation than the ester linkage under physiological conditions. A study on the metabolic profiling of benzothiazole amide series compounds demonstrated that amide hydrolysis is a key metabolic pathway, with rat liver S9 fractions exhibiting very low amide hydrolysis capacity compared to intact hepatocytes, indicating that amide-containing analogs may display differential metabolic stability depending on substituent steric and electronic effects [1]. The tertiary N,N-dibutyl amide further differentiates from secondary amides, as the lack of an N–H hydrogen bond donor reduces metabolic N-dealkylation susceptibility [2].

Metabolic stability Amide bond Pharmacokinetics

Absence of Direct Biological Profiling Data for CAS 899756-84-4: Acknowledgment of Evidence Gap

A comprehensive search of PubMed, BindingDB, ChEMBL, PubChem, and patent databases as of May 2026 did not identify any peer-reviewed primary research article or patent that directly reports quantitative biological activity data (IC₅₀, EC₅₀, Kᵢ, Kd, MIC, cell viability) for N,N-dibutyl-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide (CAS 899756-84-4). This compound appears to be a commercially available screening compound or synthetic building block that has not yet been the subject of focused pharmacological characterization in the public domain. The BindingDB entry BDBM50403583 (CHEMBL2111535) initially retrieved via CAS search corresponds to a structurally distinct retinoid compound (C₂₄H₃₂O₂) and is not to be confused with the target compound [1]. Consequently, all differentiation arguments presented in this guide rely on class-level inference from structurally related N-substituted saccharin derivatives and calculated physicochemical properties, rather than direct head-to-head experimental comparisons involving CAS 899756-84-4 itself.

Data gap Screening library Uncharacterized compound

Recommended Research and Industrial Application Scenarios for N,N-Dibutyl-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide (CAS 899756-84-4)


Screening Library Expansion for Serine Protease or Carbonic Anhydrase Inhibitor Discovery

Based on class-level evidence that N-substituted saccharin derivatives act as potent, time-dependent inhibitors of human leukocyte elastase (HLE) and cathepsin G, as well as selective inhibitors of tumor-associated carbonic anhydrase isoforms IX and XII, this compound is a suitable candidate for inclusion in diversity-oriented screening libraries targeting these enzyme families [1]. The dibutyl substituent provides a distinct lipophilicity profile (calculated XLogP3 ≈ 2.6–3.0) that differentiates it from the more polar diethyl and dimethyl analogs commonly found in commercial saccharin libraries [2]. Researchers should incorporate this compound into biochemical screens using purified recombinant enzymes with appropriate fluorogenic or chromogenic substrate readouts.

Synthetic Intermediate for Elaboration into Functionalized Saccharin-Based Probe Molecules

The tertiary amide functionality of N,N-dibutyl-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide provides a chemically robust scaffold amenable to further derivatization. The saccharin core can undergo electrophilic aromatic substitution at the 5- and 6-positions, while the acetamide linker can serve as a handle for hydrolysis to the corresponding carboxylic acid for subsequent conjugation to fluorophores, biotin, or solid supports [1]. This makes CAS 899756-84-4 a viable starting material for the preparation of chemical biology probes targeting saccharin-binding proteins.

Physicochemical Comparator in Lipophilicity-Dependent Structure–Property Relationship (SPR) Studies

Given the calculated XLogP3 window of approximately 2.6–3.0, this compound fills an intermediate lipophilicity niche within the N-substituted saccharin acetamide series, bridging the gap between the more polar diethyl (XLogP3 ≈ 1.4) and dimethyl (XLogP3 ≈ 0.5) analogs [1]. It is recommended as a comparator compound in SPR studies examining the effect of N-alkyl chain length on aqueous solubility, LogD₇.₄, plasma protein binding, and passive membrane permeability across Caco-2 or MDCK cell monolayers [2]. Such data would directly inform lead optimization decisions in medicinal chemistry programs utilizing the saccharin pharmacophore.

Negative Control or Reference Compound for Amide Bond Stability Studies

The N,N-dibutyl tertiary amide group resists hydrolytic degradation relative to ester-linked saccharin derivatives such as ethyl (N-saccharin) acetate (CAS 30763-03-2), making CAS 899756-84-4 a useful reference compound for evaluating amide bond metabolic stability in hepatocyte or liver microsome incubation systems [1]. The metabolic profiling study of benzothiazole amide series compounds demonstrated that rat liver S9 fractions exhibit very low amide hydrolysis capacity, a class-relevant finding that supports the use of this compound as a stable amide benchmark in in vitro metabolism assays [2].

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